molecular formula C8H3ClINO3 B2669757 5-Chloro-3-iodoisatoic anhydride CAS No. 33115-24-1

5-Chloro-3-iodoisatoic anhydride

Cat. No.: B2669757
CAS No.: 33115-24-1
M. Wt: 323.47
InChI Key: AJZLBKNOHPDSKR-UHFFFAOYSA-N
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Description

5-Chloro-3-iodoisatoic anhydride is a useful research compound. Its molecular formula is C8H3ClINO3 and its molecular weight is 323.47. The purity is usually 95%.
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Scientific Research Applications

Halogenated Compounds in Crystal Engineering

Halogen substituents like chloro and iodo play crucial roles in the crystal structures of related anilines, impacting their polarization and consequently their supramolecular assembly. The distinct size and electronic effects of iodine atoms, compared to other halogens, suggest unique applications in designing materials with specific crystal packing and properties (Dey et al., 2003).

Radioactive Labeling

The use of chloramine-T for the oxidative attachment of radioiodine to various substrates, including iodothyronines, demonstrates the role of halogenated reagents in synthesizing high-specific-activity radioactive compounds for medical and research applications (Nakamura et al., 1977).

Reversible Blocking of Amino Groups

Research on the reversible blocking of amino groups using anhydrides like citraconic anhydride highlights the potential for 5-Chloro-3-iodoisatoic anhydride in protecting functional groups during chemical synthesis, facilitating the production of complex organic molecules (Dixon & Perham, 1968).

Advanced Materials and Nonlinear Optics

Studies on materials like BiO(IO3), which contain lone-pair cations and demonstrate strong second-harmonic generation (SHG), suggest the utility of halogenated anhydrides in synthesizing non-centrosymmetric materials for nonlinear optical applications (Nguyen et al., 2011).

Organic Synthesis and Functionalization

The electrophilic chlorination of arenes and heterocycles using hypervalent iodine reagents underscores the importance of halogenated compounds in organic synthesis, providing a route to selectively modify organic molecules for pharmaceuticals and materials science (Wang et al., 2016).

Properties

IUPAC Name

6-chloro-8-iodo-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClINO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZLBKNOHPDSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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